molecular formula C26H26ClN3O3 B2813338 1-(4-((6,7-Dimethoxy(3,4-dihydroisoquinolyl))methyl)phenyl)-3-(2-chloro-5-methylphenyl)urea CAS No. 1024259-73-1

1-(4-((6,7-Dimethoxy(3,4-dihydroisoquinolyl))methyl)phenyl)-3-(2-chloro-5-methylphenyl)urea

Cat. No.: B2813338
CAS No.: 1024259-73-1
M. Wt: 463.96
InChI Key: NQPTXRCDRIQLCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-((6,7-Dimethoxy(3,4-dihydroisoquinolyl))methyl)phenyl)-3-(2-chloro-5-methylphenyl)urea is a useful research compound. Its molecular formula is C26H26ClN3O3 and its molecular weight is 463.96. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Transformation and Biodegradation Studies

  • The transformation of N′,N′-dimethyl-N-(hydroxyphenyl)ureas by laccase from the white rot fungus Trametes versicolor demonstrates how enzymatic processes can modify chemical structures, potentially leading to biodegradation pathways for environmental detoxification (Jolivalt et al., 1999).

Synthetic Chemistry Applications

  • Research on the synthesis of optical isomers and their transformation into other compounds provides insights into the utility of chemical structures similar to the query compound in synthetic organic chemistry, which is crucial for developing pharmaceuticals and other chemical entities (Chrzanowska et al., 1987).
  • The use of N,N'-dimethoxy-N,N'-dimethylurea as a carbonyl dication equivalent in organometallic addition reactions highlights its role in the synthesis of unsymmetrical ketones, a fundamental process in organic synthesis (Whipple & Reich, 1991).

Molecular Interactions and Biological Activity

  • Studies on the DNA-binding capabilities of N-alkyl(anilino)quinazoline derivatives, which share structural motifs with the query compound, suggest potential applications in understanding molecular interactions and developing therapeutic agents targeting DNA or proteins (Garofalo et al., 2010).

Material Science and Catalysis

  • The accelerating effect of urea derivatives on the epoxy/dicyandiamide system, as researched by Wu Fei, indicates applications in material science, particularly in enhancing polymer curing processes, which is crucial for developing advanced materials with tailored properties (Wu Fei, 2013).

Anticancer Research

  • The synthesis and in vitro assay of 1-Aryl-3-(2-chloroethyl) ureas as potential anticancer agents provide a foundation for the development of new therapeutic agents, highlighting the importance of chemical compounds in cancer research (Gaudreault et al., 1988).

Properties

IUPAC Name

1-(2-chloro-5-methylphenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26ClN3O3/c1-16-4-9-21(27)23(12-16)30-26(31)29-19-7-5-17(6-8-19)13-22-20-15-25(33-3)24(32-2)14-18(20)10-11-28-22/h4-9,12,14-15H,10-11,13H2,1-3H3,(H2,29,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQPTXRCDRIQLCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)NC(=O)NC2=CC=C(C=C2)CC3=NCCC4=CC(=C(C=C43)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.